molecular formula C14H14N2O2 B11870298 1,3-Diethoxyisoquinoline-4-carbonitrile CAS No. 63359-51-3

1,3-Diethoxyisoquinoline-4-carbonitrile

Cat. No.: B11870298
CAS No.: 63359-51-3
M. Wt: 242.27 g/mol
InChI Key: QRWUIGYGVCGPJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethoxyisoquinoline-4-carbonitrile typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly methods for creating complex molecules. One common approach is the reaction of isoquinoline derivatives with ethyl cyanoacetate and ethanol under acidic conditions . The reaction proceeds through the formation of an iminium intermediate, followed by cyclization and subsequent dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethoxyisoquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diethoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethoxyisoquinoline-4-carbonitrile is unique due to its specific functional groups (ethoxy and nitrile) that confer distinct chemical reactivity and biological activity.

Properties

CAS No.

63359-51-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1,3-diethoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C14H14N2O2/c1-3-17-13-11-8-6-5-7-10(11)12(9-15)14(16-13)18-4-2/h5-8H,3-4H2,1-2H3

InChI Key

QRWUIGYGVCGPJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C(=N1)OCC)C#N

Origin of Product

United States

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